molecular formula C23H16ClFN2O4S B2986705 1-(3-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941970-62-3

1-(3-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2986705
CAS No.: 941970-62-3
M. Wt: 470.9
InChI Key: HFBRNYFTLSGTSO-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide (CAS 941906-48-5) is a synthetic spirooxindole derivative with a molecular formula of C24H18ClFN2O4S and a molecular weight of 484.9 g/mol . This complex heterocyclic compound features a spiro-fused indoline and thiazolidine ring system, a structural motif of significant interest in medicinal chemistry and drug discovery . Spirooxindole derivatives are extensively investigated as privileged scaffolds for the development of novel bioactive molecules due to their prominent activities and utility as synthetic intermediates for alkaloids and clinical drugs . The specific substitution pattern on this molecule—including the 3-chlorobenzyl and 4-fluorophenyl groups—suggests its potential application in structure-activity relationship (SAR) studies, particularly in the exploration of new pharmacologically active compounds. The presence of the sulfone group (1',1'-dioxide) can significantly influence the compound's electronic properties, solubility, and metabolic stability, making it a valuable intermediate for advanced chemical synthesis . This product is intended for research and further manufacturing applications, such as in pharmaceutical development and chemical biology, and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1'-[(3-chlorophenyl)methyl]-3-(4-fluorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4S/c24-16-5-3-4-15(12-16)13-26-20-7-2-1-6-19(20)23(22(26)29)27(21(28)14-32(23,30)31)18-10-8-17(25)9-11-18/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBRNYFTLSGTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1(=O)=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a novel spiro compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in drug discovery.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the indoline and thiazolidine moieties. The process often employs various reagents and conditions tailored to optimize yield and purity. For instance, a common method involves the use of N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base to facilitate the reaction between the starting materials.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: IC50 Values Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference Compound
MCF-70.48Doxorubicin
HCT-1160.78Doxorubicin

The presence of electron-withdrawing groups, such as the chlorobenzyl and fluorophenyl substituents, enhances its biological activity by increasing lipophilicity and improving receptor binding affinity .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound in developing new antibiotics.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference Compound
Staphylococcus aureus15Penicillin
Escherichia coli20Ampicillin

The proposed mechanism of action for the anticancer properties includes:

  • Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways, leading to increased caspase-3/7 activity.
  • Cell Cycle Arrest : Flow cytometry analysis indicates G1 phase arrest in MCF-7 cells upon treatment with the compound .

For antimicrobial activity, it is believed that the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth .

Case Studies

Recent studies have highlighted the potential of this compound in preclinical settings. For example:

  • A study published in Molecules reported that derivatives of this compound exhibited enhanced anticancer effects compared to standard treatments, suggesting a promising avenue for further research into its therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) logP Key Features Biological Activity
Target Compound 1-(3-Chlorobenzyl), 3'-(4-fluorophenyl), 1',1'-dioxide C24H17ClFN2O4S* ~478.9* ~4.5* Enhanced lipophilicity from Cl/F; sulfone groups improve polarity Inferred anticancer activity
3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl) analog 1-(3-Methylbenzyl), 3'-(3-chloro-4-fluorophenyl) C23H19ClFN2O4S 489.9 ~4.8 Methyl group reduces Cl’s electron-withdrawing effects; bulkier aryl substituent Not reported
1-Benzyl-3'-(3-fluorophenyl) analog 1-Benzyl, 3'-(3-fluorophenyl) C23H17FN2O2S 404.5 4.35 Lower lipophilicity; 3-F position may reduce target affinity Not reported
3'-(4-Fluorophenyl)-1-(2-methylbenzyl) dioxide 1-(2-Methylbenzyl), 3'-(4-fluorophenyl), 1',1'-dioxide C24H19FN2O4S 458.5 ~4.2 2-Me increases steric hindrance; sulfone present Screening compound (activity unspecified)
Dichlorobenzyl-dichlorophenyl analog 1-(2,4-Dichlorobenzyl), 3'-(3,4-dichlorophenyl) C23H14Cl4N2O2S 524.2 ~5.8 High Cl content increases hydrophobicity; likely poor solubility Not reported

*Estimated based on structural similarity to .

Key Observations

Substituent Effects on Lipophilicity: The target compound’s 3-chlorobenzyl group confers higher logP (~4.5) compared to benzyl (logP 4.35, ) or 2-methylbenzyl (logP ~4.2, ) analogs. The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 3-fluorophenyl variants .

Anticancer Activity Trends: Spirothiazolidinones with 4-chlorophenyl or benzylidene substituents exhibit superior anticancer activity . The target’s 4-fluorophenyl group may mimic these effects via halogen bonding, while the 3-chlorobenzyl group could enhance membrane permeability.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how are yields optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of mercaptosuccinic acid with isatin-3-imines. For example:

  • Step 1: React 1-benzylisatin with substituted anilines and mercaptosuccinic acid under reflux in ethanol for 6–8 hours.
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7). Average yields: 50–65% .
  • Optimization: Adjust stoichiometry (1:1.2 molar ratio of isatin to aniline) and use microwave-assisted synthesis to reduce reaction time (30–45 minutes) while maintaining yields .

Table 1: Key Synthetic Parameters

ParameterConditionYield (%)Reference
SolventEthanol, reflux60
Microwave Irradiation100°C, 30 min58
CatalystNone (thermal conditions)50

Basic: How is the structural confirmation of this compound performed?

Methodological Answer:
Use a combination of spectroscopic and crystallographic methods:

  • X-ray Diffraction: Resolve single crystals (grown via slow evaporation in ethanol) to confirm spirocyclic geometry and stereochemistry. Example: C–S bond lengths (1.74–1.78 Å) and dihedral angles (85–90°) .
  • Spectroscopy:
    • IR: Peaks at 1681 cm⁻¹ (C=O stretching), 1296 cm⁻¹ (C–N), 756 cm⁻¹ (C–S) .
    • NMR: Key signals: δ 7.2–7.5 ppm (aromatic protons), δ 4.1–4.3 ppm (spiro-CH₂) .

Basic: What preliminary biological activities have been reported?

Methodological Answer:
In vitro assays show antimicrobial and anticancer potential:

  • Antimicrobial: Agar diffusion assays against S. aureus (MIC: 8 µg/mL) and E. coli (MIC: 16 µg/mL) .
  • Anticancer: MTT assays against A549 (lung cancer) cells: IC₅₀ = 12.5 µM via p53-MDM2 modulation .

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